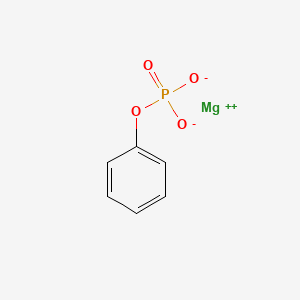
magnesium;phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium phenyl phosphate is an organophosphorus compound that consists of a magnesium ion coordinated to a phenyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium phenyl phosphate can be synthesized through the reaction of phenyl phosphoric acid with magnesium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of magnesium phenyl phosphate and water: [ \text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 \rightarrow \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of magnesium phenyl phosphate may involve similar neutralization reactions but on a larger scale. The choice of reactants and conditions can vary depending on the desired purity and yield of the product. Common magnesium sources include magnesium chloride, magnesium sulfate, and magnesium nitrate, while phenyl phosphate can be derived from phenol and phosphoric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: Reduction of the phenyl group can lead to the formation of hydroquinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenyl phosphates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Magnesium phenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme catalysis and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable implants.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of magnesium phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes that catalyze phosphate transfer reactions. The magnesium ion plays a crucial role in stabilizing the transition state and facilitating the transfer of the phosphate group. Additionally, the phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium phosphate
- Phenyl phosphate
- Calcium phenyl phosphate
Comparison
Magnesium phenyl phosphate is unique due to the presence of both magnesium and phenyl groups, which confer distinct chemical and biological properties. Compared to magnesium phosphate, it has enhanced reactivity due to the aromatic phenyl group. In contrast to phenyl phosphate, the presence of magnesium provides additional stability and coordination capabilities. Calcium phenyl phosphate, while similar, has different solubility and bioavailability properties due to the presence of calcium instead of magnesium.
Conclusion
Magnesium phenyl phosphate is a versatile compound with a wide range of applications in scientific research and industry. Its unique combination of magnesium and phenyl groups makes it a valuable reagent and model compound for studying phosphate chemistry and biology. Further research into its properties and applications may uncover new uses and enhance our understanding of its role in various processes.
Eigenschaften
CAS-Nummer |
62698-52-6 |
|---|---|
Molekularformel |
C6H5MgO4P |
Molekulargewicht |
196.38 g/mol |
IUPAC-Name |
magnesium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.Mg/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 |
InChI-Schlüssel |
JGIZKLDQCIOYLH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[Mg+2] |
Verwandte CAS-Nummern |
701-64-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


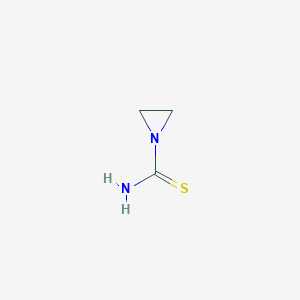
![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

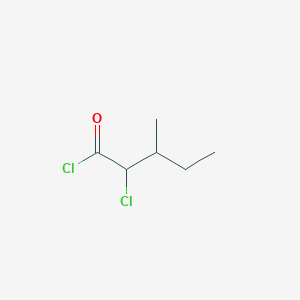
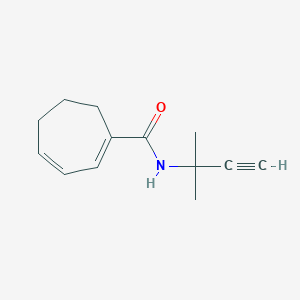
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)
![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)

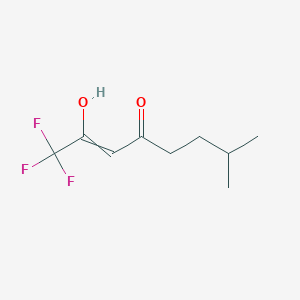
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
